4-Benzyloxy-5-methoxy-2-nitrotoluene
Overview
Description
4-Benzyloxy-5-methoxy-2-nitrotoluene, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence in Lanthanide Complexes : A study by Sivakumar et al. (2010) demonstrated that the position of substituents on 4-benzyloxy benzoic acid affects photoluminescence in terbium (Tb^3+)^3+ complexes. The presence of an electron-withdrawing group at a specific position was found to reduce luminescence properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Electronic Device Applications : Research by Chen, Reed, Rawlett, and Tour (1999) on a molecule related to this compound exhibited significant potential for high-speed switching and high-power electronic applications due to its properties like negative differential resistance and a large on-off ratio (Chen, Reed, Rawlett, & Tour, 1999).
Biomedical Applications : A study by Xi, Basset, and Vogl (1984) indicated the potential for creating new functional polymers with high absorption coefficients, which are useful for biomedical applications due to the presence of high methoxy and hydroxy groups (Xi, Basset, & Vogl, 1984).
Photopolymerization : Guillaneuf et al. (2010) found that a new alkoxyamine, closely related to 4-Benzyloxy-5-methoxy-2-nitrotoluene, shows promise as a photoiniferter in nitroxide-mediated photopolymerization, enabling linear growth of polymer chains in aqueous solutions (Guillaneuf et al., 2010).
Fluorescence Sensing : Panchal et al. (2017) synthesized a fluorescence sensor that effectively detects 4-nitrotoluene, a compound related to this compound, with high specificity and sensitivity. This development has implications for selective and sensitive detection of various nitroaromatic compounds (Panchal et al., 2017).
Organic Synthesis : Various studies, such as those by Richey et al. (1975), Kinne et al. (2010), and Kawase et al. (1987), have explored the potential of derivatives and reactions involving compounds like this compound for efficient synthesis processes, catalysis, and formation of novel compounds with potential applications in organic synthesis and other fields (Richey et al., 1975), (Kinne et al., 2010), (Kawase, Sinhababu, & Borchardt, 1987).
Properties
IUPAC Name |
1-methoxy-5-methyl-4-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-11-8-14(19-2)15(9-13(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLJFBODCWOVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394765 | |
Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-26-8 | |
Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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